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Mechanism of Action and Pharmacological Overview

BGP-15 is a nicotinic acid amidoxime derivative with a molecular weight of 351.27 g/mol (as free base) and

good water solubility (28 mg/mL). It is a multi-target drug candidate with several documented mechanisms

of action [1]:

PARP-1 Inhibition: Inhibits poly (ADP-ribose) polymerase 1 (IC₅₀ = 120 µM; Kᵢ = 57 µM), protecting
cells from oxidative stress-induced death [1] [2].

Membrane Lipid Therapy: Remodels cholesterol-rich membrane domains (lipid rafts), increases
membrane fluidity, and stabilizes stress signal transduction [3] [1].

Heat Shock Protein Co-induction: Acts as a co-inducer for HSP70/HSP72; inhibits heat shock
factor 1 (HSF-1) acetylation, promoting its DNA-binding activity and chaperone expression [3] [1].

IGF1R Signaling: Enhances phosphorylation of the insulin-like growth factor 1 receptor, a key
cardioprotective pathway [4].

Mitochondrial Protection: Accumulates in mitochondria, reduces mitochondrial ROS production,
protects mitochondrial membrane potential, and promotes fusion over fission [5] [6].

Insulin Sensitization: Inhibits JNK, preventing its inhibition of insulin receptor phosphorylation; also
moderately increases AKT phosphorylation [1].

Quantitative Data on Pharmacological Effects

The table below summarizes key quantitative findings from preclinical studies:
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Effect/Disease
Model

Experimental
System

Dosage/Concentration Key Outcome(s) Source

Negative
Inotropy

Human right

atrial
myocardium

(pace)

10 µM - 300 µM Concentration-dependent

reduction in contractile
force; maximal effect

comparable to
propranolol, but lower

potency. Effect stronger
in tissue from diabetic

patients.

[7]

Heart Failure &
Atrial
Fibrillation

Transgenic

mouse model
(HF+AF)

15 mg/kg/day (p.o., 4

weeks)

Attenuated atrial

enlargement; reduced
lung weight; improved

fractional shortening;
reduced arrhythmia

episodes.

[4]

Antiarrhythmic Telemetry-

implanted rat
(ISO-induced)

40-160 mg/kg (p.o.) Counteracted ISO-

induced ST-segment
depression and QTc

prolongation; suppressed
ventricular arrhythmia

incidence.

[8]

Mitochondrial
Protection

Isolated rat liver

mitochondria

50 µM Reduced ROS production

at mitochondrial
complexes I-III.

Accumulated inside
mitochondria.

[6]

Hypertension-
induced HF

Spontaneously
Hypertensive

Rats (SHR)

25 mg/kg/day (p.o., 18
weeks)

Preserved mitochondrial
ultrastructure; enhanced

mitochondrial fusion
(increased OPA1, MFN2);

reduced plasma BNP.

[5]

Muscle
Regeneration

Cryolesioned

mouse soleus

15 mg/kg/day (i.p., 10

days)

Prevented reduction in

specific tetanic force and

[9]
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Effect/Disease
Model

Experimental
System

Dosage/Concentration Key Outcome(s) Source

muscle fatigue resistance;
increased expression of

e-MyHC, MyHC-II,
MyHC-I, and HSP70.

Insulin
Sensitization

Insulin-resistant
GK rats

20 mg/kg (p.o., 5 days) Increased glucose
infusion rate by 71%

compared to control.

[2]

Experimental Protocols for Key Assays

1. Protocol: Assessing Negative Inotropic Effect on Human Atrial Myocardium [7]

Tissue Preparation: Obtain human right atrial trabeculae from patients undergoing open-heart

surgery. Mount the paced tissue in organ baths with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit
solution at 37°C.

Isometric Force Measurement: Set resting tension to 4.9 mN. After stabilization, electrically pace
the tissue at 1 Hz. Record isometric contractions.

Drug Application:
For direct effect: Cumulatively apply BGP-15 (e.g., 10 µM to 300 µM).

For indirect effect: Pre-stimulate with a submaximal concentration of isoproterenol (ISO, e.g.,
10 nM) before adding BGP-15.

Data Analysis: Express the force reduction as a percentage of the baseline contraction before drug
application.

2. Protocol: Evaluating Antiarrhythmic Effect In Vivo [8]

Animal Model: Implant rats with radiotelemetry transmitters for ECG monitoring in conscious,
unrestrained states.

Dosing & Challenge:
Administer BGP-15 (e.g., 40-160 mg/kg) orally.

After 10 minutes, inject the beta-agonist isoproterenol (ISO, 1 mg/kg, i.p.) to induce
arrhythmias.

ECG Analysis: Continuously record Lead-II ECG. Quantify:
Arrhythmia incidence: Count ventricular premature complexes (VPCs) or episodes of

ventricular tachycardia (VT).

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/BGP-15.html?srsltid=AfmBOoo-h1Q-fy6eKryPzsrSrS2eaI7fQL_o1O48ZpdDgthl9kYfP6EH
https://pubmed.ncbi.nlm.nih.gov/32408527/
https://www.smolecule.com/products/s548353?utm_src=pdf-body
https://www.smolecule.com/products/s548353?utm_src=pdf-body
https://www.mdpi.com/1424-8247/16/3/359
https://www.smolecule.com/products/s548353?utm_src=pdf-body
https://www.smolecule.com/products/s548353?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ischemic signs: Measure ST-segment depression.

Repolarization: Calculate QTc interval (e.g., using Bazett's formula).

3. Protocol: Mitochondrial ROS Production Assay [6]

Mitochondria Isolation: Isolate mitochondria from rat liver via differential centrifugation. Purify using

a Percoll density gradient. Determine protein concentration.
ROS Measurement:

Incubate mitochondria (e.g., 0.5 mg protein/mL) in assay buffer (e.g., containing succinate as a
substrate).

Load with a ROS-sensitive fluorescent dye (e.g., DCFH-DA or MitoSOX Red).
Add BGP-15 (e.g., 50 µM) and incubate.

To induce ROS, add a relevant stressor (e.g., antimycin A, an inhibitor of complex III).
Data Acquisition: Monitor fluorescence intensity over time with a fluorometer. Express results as the

percentage of ROS production inhibition compared to the stressed, untreated control.

BGP-15 Signaling Pathways

The following diagram summarizes the key molecular pathways modulated by BGP-15:
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This overview consolidates the current understanding of BGP-15 as a promising multi-target agent. Its

favorable safety profile in human trials underscores its potential for therapeutic development in areas like

metabolic syndrome, heart failure, and muscular dystrophy [1] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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